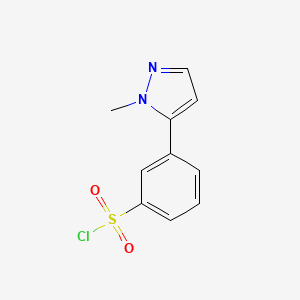

3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-(2-methylpyrazol-3-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c1-13-10(5-6-12-13)8-3-2-4-9(7-8)16(11,14)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYMMAKBNVXHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640328 | |

| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941716-85-4 | |

| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorosulfonation of 3-(1-Methyl-1H-pyrazol-5-yl)benzene

The most common approach to prepare the sulfonyl chloride derivative involves chlorosulfonation of the corresponding 3-(1-methyl-1H-pyrazol-5-yl)benzene compound. Chlorosulfonation is typically carried out using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled temperature conditions.

-

Reagents: Chlorosulfonic acid or sulfuryl chloride.

Temperature: Typically maintained between 0°C to 70°C to control reaction rate and selectivity.

Solvent: Often conducted neat or in inert solvents such as dichloromethane or chloroform.

Mechanism: Electrophilic aromatic substitution where the sulfonyl chloride group is introduced para or meta to the pyrazole substituent depending on directing effects.

Work-up: Quenching the reaction with ice or water, followed by extraction and purification.

Alternative Synthetic Routes

Patent literature describes alternative methods involving:

Formation of diazonium salts from amino-substituted precursors, followed by reaction with thionyl chloride in the presence of electron transfer catalysts to yield sulfonyl chlorides.

Use of alkali metal hydrides (e.g., sodium hydride) in inert solvents (DMF, pyridine, toluene) to facilitate substitution reactions leading to sulfonyl chloride derivatives.

Catalytic processes involving palladium or nickel complexes to couple pyrazole derivatives with sulfonyl chloride-bearing aromatic rings.

A patent (WO2015063709A1) details a process for related pyrazole derivatives emphasizing:

Avoidance of toxic solvents like pyridine by using alternative reagents such as Lawesson's reagent for cyclization steps.

Temperature control during concentration and crystallization steps to enhance purity and yield.

Washing organic layers with aqueous sodium chloride and sodium bicarbonate solutions to remove impurities.

Drying conditions optimized to maintain compound stability.

Although this patent focuses on related pyrazole-piperazine derivatives, the principles of controlled reaction conditions, solvent choice, and purification are applicable to sulfonyl chloride preparation.

- Data Table: Typical Reaction Parameters for Chlorosulfonation

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Reagent | Chlorosulfonic acid or sulfuryl chloride | Chlorosulfonic acid preferred for selectivity |

| Temperature | 0°C to 70°C | Lower temperatures favor selectivity and reduce side reactions |

| Solvent | Neat or inert solvents (CH2Cl2, CHCl3) | Solvent choice affects reaction rate and work-up |

| Reaction Time | 1 to 4 hours | Monitored to prevent over-sulfonation |

| Work-up | Quench with ice/water, extraction with organic solvents | Neutralization of excess reagent essential |

| Purification | Recrystallization or chromatography | Ensures removal of sulfonic acid impurities |

The sulfonyl chloride group is sensitive to moisture; therefore, drying under reduced pressure and inert atmosphere is recommended.

Purity is typically confirmed by NMR spectroscopy, IR spectroscopy (characteristic S=O and S-Cl stretches), and elemental analysis.

High-performance liquid chromatography (HPLC) can be used to assess the purity and monitor reaction progress.

The preparation of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride primarily relies on chlorosulfonation of the corresponding pyrazolylbenzene precursor using chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions. Alternative methods involving diazonium salt intermediates and catalytic coupling reactions exist but are less common for this specific compound. Process optimization focuses on temperature control, solvent choice, and purification to maximize yield and purity while minimizing hazardous reagent use.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to the corresponding sulfonic acid or sulfonamide under appropriate conditions.

Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) may be employed.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Sulfonic Acids: Formed by oxidation or hydrolysis.

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the preparation of sulfonamide and sulfonate derivatives.

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors.

Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and biological applications.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride

- CAS Number : 941716-85-4

- Molecular Formula : C₁₀H₉ClN₂O₂S

- Molecular Weight : 256.71 g/mol

- Storage : Requires storage under inert atmosphere at 2–8°C .

Structural Features: The compound consists of a benzene ring substituted at position 3 with a 1-methyl-1H-pyrazol-5-yl group and at position 1 with a sulfonyl chloride (–SO₂Cl) moiety.

Structural and Functional Analogues

Compound A : 1-Methyl-1H-pyrazole-3-sulfonyl chloride

Comparison :

- Structural Differences : The sulfonyl chloride group is directly attached to the pyrazole ring (position 3) rather than a benzene ring.

- The absence of a benzene ring may limit π-π stacking interactions, affecting solubility or crystallinity .

Compound B : 2-Methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl Chloride

Comparison :

- Structural Differences : A methyl group is present at position 2 of the benzene ring, and the pyrazole is attached at position 5 (vs. position 3 in the target compound).

- Implications :

- Regioisomerism alters electronic distribution: The meta-substituted sulfonyl chloride in the target compound may exhibit different electronic effects (e.g., electron-withdrawing) compared to the para-substituted pyrazole in Compound B.

- Applications in drug development may vary due to steric and electronic differences affecting target binding .

Compound C : 3-(Methylsulfanyl)benzene-1-sulfonyl Chloride

- CAS : 60036-46-6

- Formula : C₇H₇ClO₂S₂

- Synonyms: 3-Methylsulfanylbenzenesulfonyl chloride .

Comparison :

- Structural Differences : The pyrazole group is replaced with a methylsulfanyl (–SMe) substituent.

- Reduced hydrogen-bonding capacity compared to the pyrazole-containing target compound, which may influence pharmacokinetic properties .

Physicochemical Properties

Key Observations :

- The target compound’s higher molecular weight and benzene ring contribute to lower solubility compared to Compound A.

- Compound A’s simpler structure may enhance reactivity in aqueous environments, whereas the target compound’s bulkiness could slow reaction kinetics .

Insights :

- The target compound’s low-temperature storage requirement underscores its sensitivity to moisture and heat, common among sulfonyl chlorides. Compound B’s milder hazards (harmful if swallowed) suggest comparatively lower reactivity .

Biological Activity

3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride (CAS No. 941716-85-4) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a pyrazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and biological assays.

- Molecular Formula : C₁₀H₉ClN₂O₂S

- Molecular Weight : 256.71 g/mol

- Purity : Typically ≥95%

- Storage Conditions : Inert atmosphere at 2-8°C

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-(1-Methyl-1H-pyrazol-5-yl)benzene with chlorosulfonic acid. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.

Antimicrobial Activity

Research indicates that compounds containing the pyrazole and sulfonamide moieties exhibit significant antimicrobial activity. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various pathogens. For instance, studies have shown that certain pyrazole derivatives exhibit minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/mL against bacteria and fungi.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3a | 62.5 | Saccharomyces cerevisiae |

| 4f | 62.5 | Candida albicans |

| 4g | 31.25 | Escherichia coli |

Antioxidant Activity

In addition to antimicrobial properties, certain derivatives have shown promising antioxidant activity. The antioxidant capacity was evaluated using standard assays comparing the effectiveness of these compounds against butylhydroxytoluene (BHT). Notably, compounds like 3a and 4g exhibited significant antioxidant activity.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. Some studies report that these compounds can inhibit key inflammatory pathways, demonstrating IC50 values comparable to established anti-inflammatory drugs like diclofenac.

Case Studies

A study published in MDPI highlights the dual antimicrobial and antioxidant activities of synthesized pyrazole derivatives, including those related to this compound . The results indicated that these compounds could serve as effective agents against both bacterial and fungal infections while also providing antioxidant benefits.

Another investigation focused on the structure-activity relationship (SAR) of various pyrazole derivatives, revealing that modifications in the sulfonamide group significantly enhance biological activity . The presence of electron-withdrawing groups (such as chlorine) on the aromatic ring was found to correlate with increased potency against microbial strains.

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms between these compounds and their biological targets. The docking results suggest strong binding affinities with target proteins involved in microbial resistance and inflammation pathways, indicating a potential for drug development .

Q & A

Q. What are common synthetic routes for preparing 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride?

The compound is typically synthesized via sulfonation reactions. A general approach involves reacting pyrazole derivatives with sulfonyl chloride precursors. For example, NaH in anhydrous THF can deprotonate the pyrazole hydroxyl group, enabling nucleophilic substitution with sulfonyl chlorides. Dropwise addition of the sulfonyl chloride to the reaction mixture under inert conditions is critical to control exothermicity . Post-reaction, solvent evaporation and recrystallization yield purified product (e.g., white prisms, m.p. ~483 K) .

Q. How is the compound characterized structurally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) resolve bond lengths, angles, and intermolecular interactions . For example, planar tolyl groups and dihedral angles between aromatic planes (e.g., 16.15° between planes in related structures) are quantified . Additional techniques include:

- NMR : Confirms substitution patterns (e.g., methyl group at pyrazole N1).

- HPLC/GC : Purity assessment (≥98% as per CAS data) .

Q. What safety protocols are essential during handling?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods due to corrosive hazards (GHS H314: skin burns) .

- First Aid : Immediate flushing with water for eye/skin contact; avoid inducing vomiting if ingested .

- Storage : Inert atmosphere, room temperature, away from moisture .

Advanced Research Questions

Q. How do hydrogen bonding and π–π interactions stabilize its crystal lattice?

Graph set analysis (e.g., Etter’s formalism) reveals directional hydrogen bonds (e.g., C–H···O) and π–π stacking between aromatic rings. For example, centroid-to-centroid distances of 4.06–4.14 Å stabilize 3D networks in sulfonyl-pyrazole derivatives . Weak C–H···π contacts (e.g., 3.5 Å) further enhance packing efficiency .

Q. What reactivity patterns are observed in nucleophilic substitution reactions?

The sulfonyl chloride group is highly electrophilic. In THF or DCM, it reacts with:

- Amines : Forms sulfonamides (e.g., enzyme inhibitors) .

- Alcohols : Produces sulfonate esters under basic conditions (e.g., NaH) . Kinetics studies show reactivity correlates with leaving group ability (Cl⁻) and solvent polarity. Competing hydrolysis (to sulfonic acids) is minimized by anhydrous conditions .

Q. How does fluorination of the benzene ring alter biological activity?

Fluorine substituents (e.g., at meta/para positions) enhance metabolic stability and bioavailability. While direct data for this compound is limited, analogous 3-fluoro-5-(methoxymethoxy)benzene-sulfonyl chlorides show improved pharmacokinetic profiles in drug discovery . Computational modeling (e.g., DFT) predicts enhanced binding to enzymes like carbonic anhydrase via hydrophobic and electrostatic interactions .

Q. What challenges arise in resolving crystal structures of its derivatives?

- Disorder : Methyl/pyrazole groups may exhibit rotational disorder, requiring high-resolution data (e.g., synchrotron sources).

- Twinned Crystals : SHELXD/SHELXE are robust for structure solution despite twinning .

- Hydrogen Atom Positioning : Riding models with Uiso(H) = 1.2–1.5 Ueq(C) are standard .

Methodological Recommendations

- Synthesis Optimization : Use Schlenk techniques to exclude moisture. Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 4:1) .

- Crystallography : Collect data at low temperature (100 K) to minimize thermal motion artifacts. SHELXL refinement with twin law corrections improves accuracy .

- Biological Assays : Screen against kinase or protease targets due to sulfonamide bioactivity. Use SPR or ITC for binding affinity quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.